![molecular formula C16H28N2OS B6072088 1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone](/img/structure/B6072088.png)
1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用機序
1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone binds to the active site of BTK and inhibits its activity, preventing downstream signaling through the BCR pathway. This leads to decreased proliferation and survival of B-cells, ultimately resulting in tumor cell death.
Biochemical and Physiological Effects:
1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. This selectivity is important for minimizing off-target effects and reducing toxicity. In addition, 1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone has demonstrated good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development.
実験室実験の利点と制限
One advantage of 1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone is its selectivity for BTK, which allows for more specific targeting of B-cell malignancies. However, one limitation is that 1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet fully known.
将来の方向性
There are several potential future directions for 1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone research. One area of interest is the development of combination therapies that incorporate 1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone with other targeted agents or chemotherapy drugs. Another area of interest is the investigation of 1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone in other B-cell malignancies, such as Waldenström macroglobulinemia or mantle cell lymphoma. Finally, there is a need for further preclinical and clinical studies to fully characterize the safety and efficacy of 1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone in humans.
合成法
The synthesis of 1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone involves several steps, starting with the reaction of cycloheptanone with 1,3-propanedithiol to form the corresponding thioacetal. This thioacetal is then reacted with 2-bromo-1-(tetrahydro-2H-thiopyran-4-yl)ethanone to form the desired intermediate. The final step involves the reaction of the intermediate with pyrrolidine and trifluoroacetic acid to yield 1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone in high yield and purity.
科学的研究の応用
1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 1-cycloheptyl-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone can effectively inhibit tumor growth in mouse models of CLL and NHL, both as a single agent and in combination with other therapies.
特性
IUPAC Name |
1-cycloheptyl-4-(thian-4-ylamino)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2OS/c19-16-11-14(17-13-7-9-20-10-8-13)12-18(16)15-5-3-1-2-4-6-15/h13-15,17H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGAREULNQLOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)NC3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。